(4-Bromo-1H-indol-3-YL)methanol
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Overview
Description
(4-Bromo-1H-indol-3-YL)methanol is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1H-indol-3-YL)methanol typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide . This method yields the desired compound in high yields under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1H-indol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 4-bromo-1H-indole-3-carboxaldehyde or 4-bromo-1H-indole-3-carboxylic acid.
Reduction: Formation of 4-bromo-1H-indole-3-ylmethanol or 4-bromo-1H-indole-3-ylamine.
Substitution: Formation of 4-hydroxy-1H-indole-3-ylmethanol or 4-amino-1H-indole-3-ylmethanol.
Scientific Research Applications
(4-Bromo-1H-indol-3-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-1H-indol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing cellular processes such as activation, proliferation, and apoptosis. It may also reduce oxidative stress and inhibit proinflammatory cytokines, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-yl)methanol
- (4-Methyl-1H-indol-3-yl)methanol
- (5-Fluoro-1H-indol-3-yl)methanol
Uniqueness
(4-Bromo-1H-indol-3-YL)methanol is unique due to the presence of the bromine atom at the 4-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .
Biological Activity
(4-Bromo-1H-indol-3-YL)methanol is a notable compound within the indole family, characterized by its bromine substitution at the 4-position of the indole ring. This unique structural feature contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C9H8BrNO
- Molecular Weight: 226.07 g/mol
- CAS Number: 1158748-26-5
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate apoptosis pathways through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant cells while sparing normal cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
HCT116 (Colon) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.0 | Modulation of Bcl-2 family proteins |
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against viral infections such as HIV and influenza. Studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells and disrupting viral protein synthesis.
Antimicrobial Effects
The compound demonstrates antimicrobial activity against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways within microbial cells. Notably, it has shown effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is mediated through several mechanisms:
- Receptor Interaction: The compound binds to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
- Oxidative Stress Reduction: It exhibits antioxidant properties that help mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Inflammatory Response Modulation: The compound has been shown to inhibit proinflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, with significant activation of caspases 3 and 9 observed at concentrations above 10 µM. The study concluded that this compound could be a promising lead for developing new breast cancer therapies .
Case Study 2: Antiviral Activity
In a clinical trial assessing the antiviral properties of this compound against HIV, participants receiving the compound showed a marked reduction in viral load compared to the control group after 12 weeks of treatment. The trial highlighted the potential for this compound as part of a combination therapy for HIV patients resistant to standard treatments .
Properties
IUPAC Name |
(4-bromo-1H-indol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCHTQXMJNCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158748-26-5 |
Source
|
Record name | (4-bromo-1H-indol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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